Montelukast Dicyclohexylamine Salt

Catalog No.
S804308
CAS No.
577953-88-9
M.F
C47H59ClN2O3S
M. Wt
767.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Montelukast Dicyclohexylamine Salt

CAS Number

577953-88-9

Product Name

Montelukast Dicyclohexylamine Salt

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine

Molecular Formula

C47H59ClN2O3S

Molecular Weight

767.5 g/mol

InChI

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1

InChI Key

ZLOLVGQQYDQBMP-HKHDRNBDSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

Synonyms

1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic N-Cyclohexylcyclohexanamine;Montelukast DCHA.

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

Understanding Leukotriene Pathway:

  • Montelukast acts as a leukotriene receptor antagonist, specifically targeting cysteinyl leukotriene receptor 1 (CysLT1). Leukotrienes are lipid mediators involved in various inflammatory processes, including those associated with asthma and allergic rhinitis. Studying how montelukast dicyclohexylamine salt interacts with CysLT1 helps researchers understand the leukotriene pathway and its role in different diseases. Source: )

Investigating Anti-inflammatory Properties:

  • Beyond asthma and allergies, researchers are exploring the anti-inflammatory properties of montelukast in other conditions. Studies investigate its potential effects in various diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory bowel disease. These investigations involve using montelukast dicyclohexylamine salt to assess its impact on inflammatory markers and disease progression in cell and animal models. Source 1: ) Source 2: )

Drug Discovery and Development:

  • The knowledge gained from studying montelukast dicyclohexylamine salt's interactions with CysLT1 can aid in the development of new drugs. By understanding how this molecule modulates the leukotriene pathway, researchers can design novel therapeutics targeting similar mechanisms for various diseases. Source: )

Montelukast Dicyclohexylamine Salt is a chemical compound categorized as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), specifically targeting the leukotriene D4 receptor. Its molecular formula is C₄₇H₅₉ClN₂O₃S, and it has a molecular weight of approximately 790.4 g/mol. This compound is primarily used in the treatment of asthma and allergic rhinitis, functioning by inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus secretion .

Montelukast Dicyclohexylamine Salt works by selectively blocking the CysLT1 receptor, a G protein-coupled receptor (GPCR) on the surface of immune cells in the airways [, ]. When leukotrienes, particularly leukotriene D4 (LTD4), bind to the CysLT1 receptor, they trigger the release of inflammatory mediators like histamine and mucus. Montelukast Dicyclohexylamine Salt binds competitively to the receptor, preventing LTD4 from binding and subsequently inhibiting the inflammatory cascade [].

This mechanism helps to reduce airway inflammation, improve airflow, and alleviate asthma symptoms [].

Montelukast Dicyclohexylamine Salt is generally well-tolerated, but some common side effects include headache, stomach upset, and diarrhea [].

Detailed information on its specific toxicity is limited, but it is not classified as a flammable or highly reactive compound [].

Involving appropriate starting materials such as 2-(4-(2-(7-chloro-2-quinolinyl)ethenyl)phenylthio)propanoic acid.
  • Salt Formation: The montelukast is then reacted with dicyclohexylamine in a suitable solvent, allowing for the formation of the dicyclohexylamine salt through acid-base neutralization.
  • Purification: The resultant salt is purified using recrystallization techniques to achieve the desired purity level for pharmaceutical applications .
  • The primary biological activity of Montelukast Dicyclohexylamine Salt is its role as an antagonist of the cysteinyl leukotriene receptor 1. By blocking this receptor, it effectively reduces bronchoconstriction and inflammation associated with asthma and allergic responses. Studies have demonstrated its efficacy in improving pulmonary function and decreasing the frequency of asthma attacks when administered regularly . Additionally, it exhibits antioxidant properties that may provide protective effects against oxidative stress in various biological systems .

    Montelukast Dicyclohexylamine Salt finds its primary application in pharmacology as an antiasthmatic agent. It is used to manage chronic asthma and seasonal allergic rhinitis by reducing airway inflammation and hyperreactivity. Furthermore, it has potential applications in research related to liver injury due to its antioxidant properties, indicating possible therapeutic roles beyond respiratory conditions .

    Montelukast Dicyclohexylamine Salt shares structural and functional similarities with several other leukotriene receptor antagonists. Here are some comparable compounds:

    Compound NameMolecular FormulaPrimary UseUnique Feature
    Montelukast SodiumC₃₅H₃₁ClN₂O₂SAsthma and allergic rhinitisSodium salt form
    ZafirlukastC₂₁H₂₃ClN₂O₄SAsthma managementDual action on multiple receptors
    PranlukastC₂₁H₂₃ClN₂O₄SAsthma treatmentHigher selectivity for CysLT1
    Bepotastine BesilateC₂₁H₂₄ClN₃O₄SAllergic rhinitisAntihistaminic properties

    Montelukast Dicyclohexylamine Salt is unique due to its specific dicyclohexylamine salt form, which may enhance solubility and bioavailability compared to other forms like sodium salts or other leukotriene antagonists. Its distinctive synthesis pathway also contributes to its unique properties within this class of compounds .

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Pictograms

    Environmental Hazard

    Environmental Hazard

    Dates

    Modify: 2023-08-15

    Explore Compound Types